Thermal Stability and Decomposition Mechanism: Isopropyl vs. Ethyl vs. t-Butyl Isocyanates
The thermal decomposition of isopropyl isocyanate (i-PrNCO) follows a distinct mechanistic pathway compared to its ethyl and t-butyl analogs, with direct implications for process safety and handling [1]. In the gas phase at 380–530°C, t-butyl isocyanate decomposes almost exclusively via a clean, unimolecular route to isobutene and HNCO [1]. In contrast, ethyl isocyanate (EtNCO) and isopropyl isocyanate both decompose via a competing free-radical chain process that produces toxic CO, CH4, and HCN/CH3CN [1]. Critically, in i-PrNCO, this radical chain is very rapidly inhibited by the propene co-product from its own unimolecular route, a self-quenching mechanism not observed for EtNCO [1]. This provides a quantifiable difference in the safety profile of i-PrNCO compared to the primary ethyl isocyanate under thermal stress.
| Evidence Dimension | Thermal Decomposition Mechanism and Product Distribution |
|---|---|
| Target Compound Data | Decomposes via competing unimolecular elimination (to propene + HNCO) and a free-radical chain process (to CO, CH4, HCN/CH3CN). The radical chain is self-inhibited by propene. |
| Comparator Or Baseline | Ethyl isocyanate (EtNCO): Decomposes via competing unimolecular elimination (to ethylene + HNCO) and a free-radical chain process. t-Butyl isocyanate (t-BuNCO): Decomposes almost exclusively via unimolecular elimination to isobutene and HNCO. |
| Quantified Difference | Quantitative difference is mechanistic: The radical chain process in i-PrNCO is rapidly self-inhibited, whereas in EtNCO it is not, leading to different gas-phase product distributions. |
| Conditions | Gas-phase thermal decomposition, temperature range 380–530°C. |
Why This Matters
The distinct decomposition mechanism and self-inhibition of the radical pathway for i-PrNCO offer a potential safety advantage over EtNCO in high-temperature processes or accidental thermal excursions.
- [1] Blake, P. G.; Ijadi-Maghsoodi, S. The kinetics and mechanism of thermal decomposition of alkyl isocyanates. Int. J. Chem. Kinet. 1983, 15, 609–618. View Source
